molecular formula C13H17NO3 B2610788 2-(3-formylphenoxy)-N-propan-2-ylpropanamide CAS No. 1039829-78-1

2-(3-formylphenoxy)-N-propan-2-ylpropanamide

Cat. No.: B2610788
CAS No.: 1039829-78-1
M. Wt: 235.283
InChI Key: UFRBACDYOGLWJW-UHFFFAOYSA-N
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Description

2-(3-Formylphenoxy)-N-propan-2-ylpropanamide (CAS 1039829-78-1) is a synthetic organic compound belonging to the propanamide class. This molecule is characterized by a propanamide backbone substituted with an isopropyl group on the nitrogen atom and a 3-formylphenoxy moiety, making it a valuable bifunctional intermediate in organic synthesis and medicinal chemistry research. The presence of both formyl and amide functional groups makes this compound a versatile building block for the development of more complex molecules. The reactive aldehyde group, in particular, is a key handle for further chemical transformations, such as the synthesis of thiosemicarbazones and heterocyclic compounds like thiazoles , which are structures of high significance in the search for new bioactive agents . Research into analogous compounds containing the 2-formylphenoxy motif has demonstrated their potential as key precursors in the design of prospective insecticidal agents . Furthermore, the propanamide structure is a recognized pharmacophore in medicinal chemistry, with studies on similar ureidopropanamide derivatives showing their relevance in the development of agonists for targets like the Formyl Peptide Receptor 2 (FPR2), which is implicated in regulating inflammation . This product is provided for research purposes as a chemical reference standard and synthetic intermediate. It is intended for use by qualified laboratory professionals exclusively. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(3-formylphenoxy)-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(2)14-13(16)10(3)17-12-6-4-5-11(7-12)8-15/h4-10H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRBACDYOGLWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C)OC1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formylphenoxy)-N-propan-2-ylpropanamide typically involves the reaction of 3-formylphenol with an appropriate amide precursor under controlled conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-formylphenoxy)-N-propan-2-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2-(3-carboxyphenoxy)-N-propan-2-ylpropanamide.

    Reduction: 2-(3-hydroxyphenoxy)-N-propan-2-ylpropanamide.

    Substitution: 2-(3-nitrophenoxy)-N-propan-2-ylpropanamide or 2-(3-bromophenoxy)-N-propan-2-ylpropanamide.

Scientific Research Applications

2-(3-formylphenoxy)-N-propan-2-ylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-formylphenoxy)-N-propan-2-ylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. Additionally, the phenoxy ring can participate in π-π interactions with aromatic residues, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Features

  • Backbone Similarity : All compounds share a propanamide core, enabling hydrogen bonding and structural flexibility.
  • Substituent Diversity: The 3-formylphenoxy group in the target compound contrasts with fluoro-biphenyl (), methoxynaphthyl (), and chloro/methoxy () substituents in analogs. The formyl group may confer electrophilicity for covalent binding or further synthetic modifications. The isopropylamide moiety in the target compound is structurally similar to phenylisopropylamide groups in and , which are known to enhance blood-brain barrier penetration in CNS-targeting agents.

Pharmacological Potential

  • Hybrid molecules like those in –4 combine NSAIDs (e.g., flurbiprofen, naproxen) with bioactive amines, suggesting anti-inflammatory or neuroactive applications.

Notes

Data Limitations: Direct experimental data on 2-(3-formylphenoxy)-N-propan-2-ylpropanamide are absent in the provided evidence. Comparisons rely on structural analogs and synthesis trends.

Safety Precautions : Formyl-containing compounds (–7) require precautions against inhalation, skin contact, and environmental release.

Research Gaps : Further studies are needed to elucidate the target compound’s synthesis, stability, and biological activity.

Biological Activity

2-(3-formylphenoxy)-N-propan-2-ylpropanamide, also known by its CAS number 1039829-78-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(3-formylphenoxy)-N-propan-2-ylpropanamide can be described as follows:

  • IUPAC Name : 2-(3-formylphenoxy)-N-propan-2-ylpropanamide
  • Molecular Formula : C13_{13}H15_{15}NO3_3
  • Molecular Weight : 235.26 g/mol

The compound features a phenoxy group attached to a propanamide backbone, which is significant for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of compounds similar to 2-(3-formylphenoxy)-N-propan-2-ylpropanamide exhibit antimicrobial properties. For example, some studies have highlighted the effectiveness of related compounds against various bacterial strains, including Helicobacter pylori and other pathogens. The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition .

The proposed mechanisms of action for compounds in this class include:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Receptor Interaction : These compounds can interact with cellular receptors, altering signal transduction pathways that lead to apoptosis in cancer cells.

Table of Biological Activities

Activity TypeRelated CompoundsObserved Effects
Antimicrobial3-formylchromonesEffective against H. pylori
CytotoxicityVarious derivativesSelective against tumor cell lines
Enzyme InhibitionUrease inhibitorsPotent inhibition observed

Case Study Example

A notable case study involved the examination of a series of 3-formylchromone derivatives, where researchers evaluated their cytotoxic effects against four human tumor cell lines. The findings revealed that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the chemical structure could enhance therapeutic efficacy .

Future Directions

Continued research into the biological activity of 2-(3-formylphenoxy)-N-propan-2-ylpropanamide is warranted. Future studies should focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profile.
  • Structural Modifications : To optimize efficacy and reduce toxicity.
  • Mechanistic Studies : To elucidate the precise biochemical pathways influenced by this compound.

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